1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a furan ring substituted with two methyl groups and a tolyl group, which is a methyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with o-toluidine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methyl groups on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of more complex molecules used in materials science.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The furan and tolyl groups could play a role in binding to the active site of enzymes or receptors, while the urea moiety could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethylfuran-3-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
1-((2,5-Dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the methyl groups on the furan ring and the ortho-tolyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-4-5-7-14(10)17-15(18)16-9-13-8-11(2)19-12(13)3/h4-8H,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIWMMXKICWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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